4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with 4-methoxybenzaldehyde under acidic conditions to form an intermediate, which is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a dehydrating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved .
Comparison with Similar Compounds
Similar Compounds
- 4-((furan-2-ylmethyl)amino)benzoic acid
- N’-acryloyl-N’-phenylfuran-2-carbohydrazide
- 2-Methoxyphenyl isocyanate
Uniqueness
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a furan ring, a thiadiazole moiety, and a pyrrol-2-one structure. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H15N3O5S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H15N3O5S2/c1-26-11-7-5-10(6-8-11)14-13(15(23)12-4-3-9-27-12)16(24)17(25)22(14)18-20-21-19(28-2)29-18/h3-9,14,24H,1-2H3 |
InChI Key |
HBBKKCFUZYVMAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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